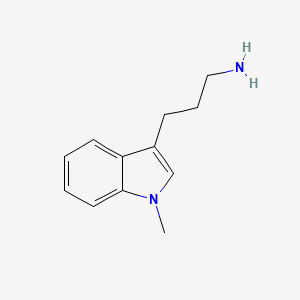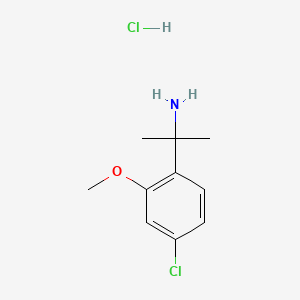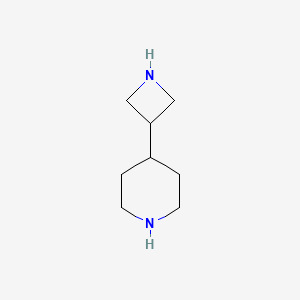
4-(Azetidin-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yl)piperidine is a heterocyclic organic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method includes:
Formation of Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions. For example, starting from a β-amino alcohol, cyclization can be induced using a dehydrating agent like thionyl chloride.
Attachment to Piperidine: The azetidine ring can then be attached to a piperidine ring through nucleophilic substitution reactions. This often involves the use of a piperidine derivative with a leaving group, such as a halide, which reacts with the azetidine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. Catalysts and optimized reaction conditions are employed to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
4-(Azetidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons, alcohols.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
4-(Azetidin-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine: It is investigated for its potential therapeutic effects, including as an analgesic, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(Azetidin-3-yl)piperidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, thereby modulating their activity. The azetidine and piperidine rings provide a rigid structure that can fit into the active sites of proteins, influencing their function. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
4-(Piperidin-4-yl)piperidine: Similar in structure but lacks the azetidine ring, which may result in different biological activity.
Azetidine-2-carboxylic acid: Contains the azetidine ring but differs in its functional groups and overall structure.
Piperidine: A simpler structure that serves as a core for many pharmacologically active compounds.
Uniqueness
4-(Azetidin-3-yl)piperidine is unique due to the combination of the azetidine and piperidine rings, which provides a distinct three-dimensional structure. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
4-(azetidin-3-yl)piperidine |
InChI |
InChI=1S/C8H16N2/c1-3-9-4-2-7(1)8-5-10-6-8/h7-10H,1-6H2 |
InChI 键 |
BXGJTOWQMBDJGT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)




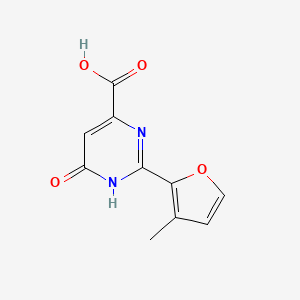
![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
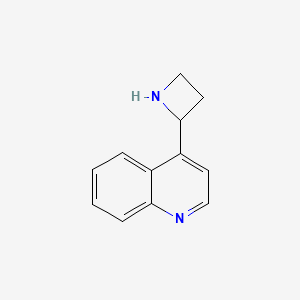
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
